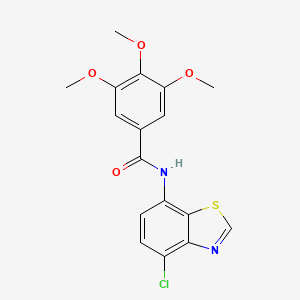

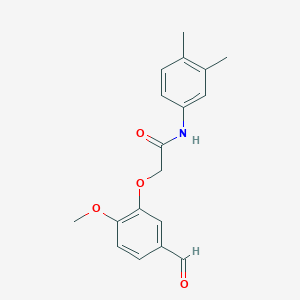

N-(4-chloro-1,3-benzothiazol-7-yl)-3,4,5-trimethoxybenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-chloro-1,3-benzothiazol-7-yl)-3,4,5-trimethoxybenzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as GSK-J4 and is a selective inhibitor of the histone demethylase JMJD3.

科学的研究の応用

Anticonvulsant and Benzodiazepine Receptor Agonism

A study on novel 4-thiazolidinone derivatives, including those related to the benzothiazolyl group, revealed their potential as agonists of benzodiazepine receptors. These compounds were synthesized and evaluated for their anticonvulsant activities, showing considerable efficacy in electroshock and pentylenetetrazole-induced convulsion tests. Some compounds demonstrated significant sedative-hypnotic activity without impairing learning and memory, suggesting the involvement of benzodiazepine receptors in their pharmacological properties (Faizi et al., 2017).

Calcium Antagonistic Activity

Research on benzothiazoline derivatives, structurally related to N-(4-chloro-1,3-benzothiazol-7-yl)-3,4,5-trimethoxybenzamide, highlighted their calcium antagonistic activity. These compounds exhibited potent in vitro Ca2+ antagonistic activity, with specific derivatives showing dual inhibition of fast Na+ and slow Ca2+ inward channels, offering a potential for developing long-acting hypotensive agents (Yamamoto et al., 1988).

Antibacterial Applications

The antibacterial applications of benzothiazole derivatives were explored through the synthesis of N-(Benzothiazol-2-yl)-4-chlorobenzenesulphonamide and its metal complexes. These compounds exhibited significant antibacterial activities against various strains, including Escherichia coli and Staphylococcus aureus, demonstrating their potential as effective antibacterial agents (Obasi et al., 2017).

Antitumor Activities

The antitumor activities of benzothiazole derivatives were investigated, focusing on their potential as anticancer agents. New derivatives bearing different heterocyclic rings were synthesized and evaluated for their antitumor activities against various human tumor cell lines. Some compounds showed considerable anticancer activity, indicating the therapeutic potential of benzothiazole derivatives in cancer treatment (Yurttaş et al., 2015).

Antiviral Properties

A series of 5-chlorobenzotriazole derivatives, structurally related to N-(4-chloro-1,3-benzothiazol-7-yl)-3,4,5-trimethoxybenzamide, were designed and synthesized for their antiviral properties. The compounds exhibited promising antiviral activities against a range of RNA and DNA viruses, with specific derivatives showing potent activity comparable to reference drugs, suggesting their potential as lead compounds for antiviral drug development (Ibba et al., 2018).

特性

IUPAC Name |

N-(4-chloro-1,3-benzothiazol-7-yl)-3,4,5-trimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClN2O4S/c1-22-12-6-9(7-13(23-2)15(12)24-3)17(21)20-11-5-4-10(18)14-16(11)25-8-19-14/h4-8H,1-3H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPCMZOICDBXYEX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=C3C(=C(C=C2)Cl)N=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-chloro-1,3-benzothiazol-7-yl)-3,4,5-trimethoxybenzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Cyclopropyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazole-5-carboxylic acid](/img/structure/B2780108.png)

![N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-2-(4-fluorophenyl)acetamide](/img/structure/B2780115.png)

![N-(2-(6-(ethylthio)-4-(isobutylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide](/img/structure/B2780116.png)

![N-(4-fluorobenzyl)-2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2780121.png)

![(3R)-1-[6-(Trifluoromethyl)pyrimidin-4-yl]pyrrolidin-3-amine dihydrochloride](/img/structure/B2780122.png)

![2-[[4-(Furan-2-carbonyl)piperazin-1-yl]methyl]-5-[(3-methylphenyl)methoxy]pyran-4-one](/img/structure/B2780126.png)

![2-Chloro-N-[4-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]benzamide](/img/structure/B2780128.png)